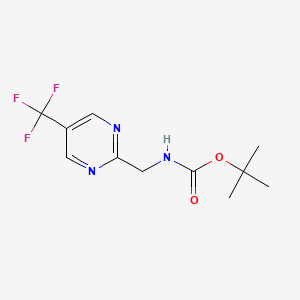

tert-Butyl ((5-(trifluoromethyl)pyrimidin-2-yl)methyl)carbamate

Descripción

tert-Butyl ((5-(trifluoromethyl)pyrimidin-2-yl)methyl)carbamate is a carbamate-protected pyrimidine derivative featuring a trifluoromethyl (-CF₃) substituent at the 5-position of the pyrimidine ring and a methyl-carbamate group at the 2-position. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other biologically active molecules . The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective reactivity in multi-step synthetic pathways. The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound valuable in drug design .

Propiedades

IUPAC Name |

tert-butyl N-[[5-(trifluoromethyl)pyrimidin-2-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3O2/c1-10(2,3)19-9(18)17-6-8-15-4-7(5-16-8)11(12,13)14/h4-5H,6H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMTXQZKTZFYJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=C(C=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((5-(trifluoromethyl)pyrimidin-2-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a pyrimidine derivative containing a trifluoromethyl group. One common method includes the use of tert-butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamate acetate and 4-tert-butoxy-1,1,1-trifluorobut-3-en-2-one in the presence of pyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl ((5-(trifluoromethyl)pyrimidin-2-yl)methyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly reported.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

tert-Butyl ((5-(trifluoromethyl)pyrimidin-2-yl)methyl)carbamate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition.

Medicine: Explored as a candidate for drug development, particularly in the treatment of diseases like cancer.

Mecanismo De Acción

The mechanism of action of tert-Butyl ((5-(trifluoromethyl)pyrimidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. In the context of cancer treatment, it inhibits tumor growth and metastasis by acting on specific receptors on cancer cells . The exact molecular pathways and targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares tert-butyl ((5-(trifluoromethyl)pyrimidin-2-yl)methyl)carbamate with structurally related pyrimidine and heterocyclic carbamate derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

Physicochemical and Toxicological Comparisons

- Stability: Fluorinated derivatives (e.g., -CF₃, -F) exhibit greater metabolic resistance than non-halogenated counterparts, as seen in the reduced degradation rates of fluorinated kinase inhibitors .

- Toxicity : The presence of -CF₃ may lower acute toxicity compared to fluoro-hydroxy analogues (e.g., tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate), which are classified for skin/eye irritation (H315, H319) .

Actividad Biológica

tert-Butyl ((5-(trifluoromethyl)pyrimidin-2-yl)methyl)carbamate is a synthetic organic compound notable for its unique structural characteristics, including a tert-butyl group and a pyrimidine moiety with a trifluoromethyl substituent. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in relation to various enzymatic interactions and pharmacological effects.

- Molecular Formula : C11H14F3N3O2

- Molecular Weight : 277.24 g/mol

The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a subject of interest in drug discovery.

Biological Activity

The biological activity of tert-Butyl ((5-(trifluoromethyl)pyrimidin-2-yl)methyl)carbamate is primarily linked to its interaction with specific biological targets, such as enzymes and receptors. Compounds containing pyrimidine structures are often associated with various pharmacological effects, including:

- Antiviral Activity : Pyrimidine derivatives have been shown to exhibit inhibitory effects against viral replication.

- Antitumor Activity : Some studies suggest that similar compounds can inhibit cancer cell proliferation through various mechanisms.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which is critical in modulating biochemical pathways.

Research indicates that the mechanism of action for tert-Butyl ((5-(trifluoromethyl)pyrimidin-2-yl)methyl)carbamate involves binding affinity to target proteins. Techniques such as molecular docking studies and enzyme kinetics assays are commonly employed to elucidate these interactions.

Table 1: Comparison of Biological Activities with Related Compounds

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| tert-Butyl ((5-(trifluoromethyl)pyrimidin-2-yl)methyl)carbamate | Structure | Potential enzyme inhibitor | Contains trifluoromethyl group enhancing potency |

| 5-Fluoro-pyrimidine | Structure | Antiviral properties | Less lipophilic than trifluoromethyl derivatives |

| 4-(Trifluoromethyl)-aniline | Structure | Antitumor activity | Different reactivity patterns due to amine functionality |

Case Studies

- Antiviral Activity : A study demonstrated that similar pyrimidine derivatives exhibited significant antiviral properties against influenza viruses, suggesting that tert-butyl ((5-(trifluoromethyl)pyrimidin-2-yl)methyl)carbamate might have similar effects.

- Enzyme Inhibition : In vitro assays revealed that compounds with a trifluoromethyl group showed enhanced inhibition of the reverse transcriptase enzyme, which is crucial for HIV replication. This suggests potential applications in antiviral drug development.

- Cancer Research : Preliminary studies indicated that pyrimidine carbamates could inhibit the growth of certain cancer cell lines, indicating a possible role in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.